N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
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Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C16H14N6O2 and its molecular weight is 322.328. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are often associated with various forms of leukemia .
Mode of Action
Similar compounds have been found to potently inhibit flt3-itd/d835y and flt3-itd/f691l secondary mutants . This suggests that the compound may interact with its targets by binding to these sites and inhibiting their function .
Biochemical Pathways
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Result of Action
Similar compounds have been found to mediate proapoptotic effects on cells by inhibiting flt3 and bcr-abl pathways . This suggests that the compound may induce cell death in cancer cells by inhibiting these pathways .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-22-9-11(7-18-22)15-20-14(24-21-15)8-17-16(23)13-6-10-4-2-3-5-12(10)19-13/h2-7,9,19H,8H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILAIXVGJYSEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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